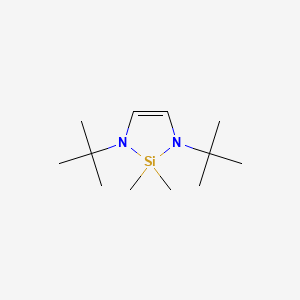
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- is a heterocyclic compound with the molecular formula C₁₂H₂₆N₂Si. This compound is characterized by the presence of silicon and nitrogen atoms within its ring structure, making it a unique member of the diazasilolidine family. It is known for its stability and reactivity, which makes it a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- typically involves the reaction of tert-butylamine with silicon-based reagents under controlled conditions. One common method involves the reaction of tert-butylamine with dichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazasilolidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silicon dioxide and nitrogen-containing by-products.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated diazasilolidine compounds.
Applications De Recherche Scientifique
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of other silicon-nitrogen compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic cycles. The compound’s reactivity is attributed to the presence of electron-donating tert-butyl groups and the electron-withdrawing silicon atom, which create a unique electronic environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilolidine
- 1,3-Di-tert-butyl-2,2-dimethyl-1,3,2-diazasilole
- 1,3-Di-tert-butyl-2,2-dimethyl-1,3,2-diazaphospholidine
Uniqueness
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- is unique due to its specific combination of tert-butyl and dimethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it more stable and reactive compared to other similar compounds, allowing for a wider range of applications in various fields.
Propriétés
Numéro CAS |
84814-09-5 |
|---|---|
Formule moléculaire |
C12H26N2Si |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2,2-dimethyl-1,3,2-diazasilole |
InChI |
InChI=1S/C12H26N2Si/c1-11(2,3)13-9-10-14(12(4,5)6)15(13,7)8/h9-10H,1-8H3 |
Clé InChI |
NZVFKDCJHBDMPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CN([Si]1(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
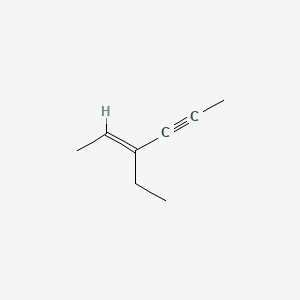
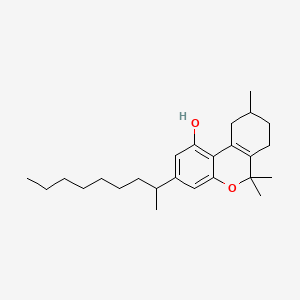
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
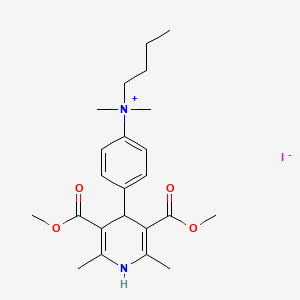
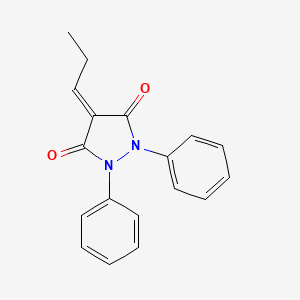

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
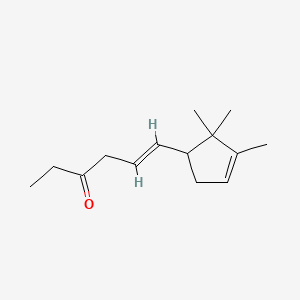

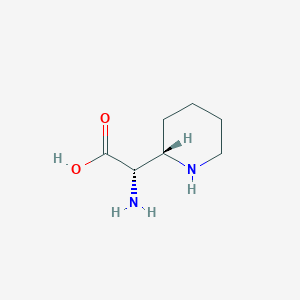
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
